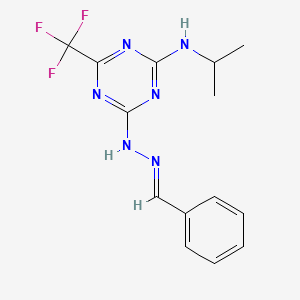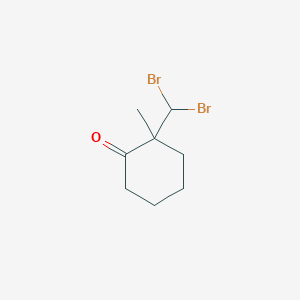![molecular formula C18H38S3 B14597483 1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane CAS No. 6130-56-9](/img/structure/B14597483.png)
1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane is an organic compound characterized by its unique structure, which includes multiple sulfanyl (thioether) groups. This compound is part of a broader class of organosulfur compounds known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane typically involves the stepwise introduction of sulfanyl groups to a heptane backbone. One common method involves the reaction of heptane with ethyl sulfanyl chloride in the presence of a base, followed by further reaction with heptyl mercaptan under controlled conditions. The reaction conditions often include:
Temperature: Moderate temperatures (25-50°C)
Solvent: Non-polar solvents like hexane or toluene
Catalyst: Base catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: Heptane, ethyl sulfanyl chloride, heptyl mercaptan
Reaction Conditions: Optimized for large-scale production, including temperature control and efficient mixing
Purification: Techniques such as distillation or recrystallization to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions
1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of sulfoxides back to sulfides using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions where the sulfanyl groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Non-polar solvents like hexane, toluene
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Regeneration of the original sulfide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organosulfur compounds
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane involves its interaction with biological molecules through its sulfanyl groups. These groups can form strong bonds with metal ions and proteins, potentially disrupting biological processes. The compound may also act as an antioxidant by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-{[2-(Hexylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]hexane
- 1-[(2-{[2-(Octylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]octane
- 1-[(2-{[2-(Decylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]decane
Uniqueness
1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane is unique due to its specific chain length and the presence of multiple sulfanyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability.
Properties
CAS No. |
6130-56-9 |
|---|---|
Molecular Formula |
C18H38S3 |
Molecular Weight |
350.7 g/mol |
IUPAC Name |
1-[2-(2-heptylsulfanylethylsulfanyl)ethylsulfanyl]heptane |
InChI |
InChI=1S/C18H38S3/c1-3-5-7-9-11-13-19-15-17-21-18-16-20-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChI Key |
AEZXUDMFVLEBPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCCSCCSCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)



![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)


![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)

![1,6-Diazabicyclo[4.1.0]heptane](/img/structure/B14597463.png)

![N-[(4aR,9bR)-8,9b-Dimethyl-4a,9b-dihydrodibenzo[b,d]furan-3(4H)-ylidene]hydroxylamine](/img/structure/B14597473.png)


